N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H3BrF6N2O3. It is known for its unique structural features, including the presence of bromine, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and nitro groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2’-nitroacetanilide
- N-(4-bromo-5-(trifluoromethyl)-2-nitrophenyl)acetamide
- 1-Acetyl-5-bromo-7-nitroindoline
Uniqueness
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the combination of its trifluoromethyl, nitro, and bromine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJYCKTHFOWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597211 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-51-3 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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